molecular formula C11H15NO2 B13938956 Picolinic acid, 5-pentyl- CAS No. 24472-57-9

Picolinic acid, 5-pentyl-

Cat. No.: B13938956
CAS No.: 24472-57-9
M. Wt: 193.24 g/mol
InChI Key: BOHRWPVFCVAKKS-UHFFFAOYSA-N
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Description

5-Pentylpyridine-2-carboxylic acid is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a pentyl group attached to the pyridine ring at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

The synthesis of 5-pentylpyridine-2-carboxylic acid typically involves multiple steps. One common method involves the hydrolysis of 5-pentyl-pyridine-2-carboxylic acid ethyl ester . The process can be summarized as follows:

    Stage 1: Dissolve the ethyl ester in methanol and add aqueous sodium hydroxide. Stir the reaction mixture at room temperature for 2.5 to 3 hours.

    Stage 2: Concentrate the reaction mixture under reduced pressure and add ethyl acetate. Extract the product with sodium hydroxide.

    Stage 3: Acidify the combined aqueous layers to pH 5 using hydrochloric acid.

Chemical Reactions Analysis

5-Pentylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis and hydrochloric acid for acidification. The major product formed from these reactions is 5-pentylpyridine-2-carboxylic acid itself .

Scientific Research Applications

5-Pentylpyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-pentylpyridine-2-carboxylic acid is not fully understood. it is known that pyridine derivatives can interact with various molecular targets and pathways. For example, some pyridine carboxamide-based compounds have been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages . The specific molecular targets and pathways involved in the action of 5-pentylpyridine-2-carboxylic acid require further investigation.

Comparison with Similar Compounds

5-Pentylpyridine-2-carboxylic acid can be compared with other pyridine derivatives, such as:

Biological Activity

Picolinic acid, particularly its derivative 5-pentyl-picolinic acid, is gaining attention for its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Picolinic Acid

Picolinic acid (PA), or pyridine-2-carboxylic acid, is a metabolite derived from the amino acid tryptophan through the kynurenine pathway. It has been recognized for its neuroprotective, immunological, and anti-proliferative properties. Picolinic acid acts as a bidentate chelating agent, binding to essential metals such as zinc and chromium, which may enhance its biological functions in various physiological contexts .

  • Antiviral Activity :
    • Picolinic acid exhibits broad-spectrum antiviral properties. It has been shown to inhibit the entry of enveloped viruses such as SARS-CoV-2 and influenza A virus by compromising viral membrane integrity and inhibiting membrane fusion .
    • In preclinical models, PA demonstrated significant protective effects against viral infections, suggesting its potential as a therapeutic agent in managing viral diseases.
  • Neuroprotective Effects :
    • Research indicates that picolinic acid can mitigate neurotoxic effects associated with quinolinic acid (QUIN), which is implicated in neuroinflammatory conditions. PA’s ability to chelate zinc may be crucial in this protective mechanism .
    • Additionally, PA has been linked to enhanced macrophage function and increased production of inflammatory mediators such as nitric oxide .
  • Immunomodulatory Role :
    • Picolinic acid influences immune responses by enhancing the expression of macrophage inflammatory proteins (MIP) and promoting interferon-gamma (IFN-γ) mediated pathways . This suggests a role in modulating immune system activities.

Table 1: Reported Physiological Effects of Picolinic Acid

EffectConcentration UsedReference
Induces MIP 1α & β expression4000 μM
Enhances IFN-γ mediated NO production4000 μM
Anti-tumor activity100 mg/kg
Anti-viral against HIV1500–3000 μM
Neuroprotection against QUINVariable
Antimicrobial activity2500–20000 μM

Clinical Insights

A comparative study indicated that lower serum levels of picolinic acid are associated with suicidal behavior in depressed patients. This suggests that picolinic acid could serve as a biomarker for suicidality rather than general depression . The study highlighted the need for further exploration into the relationship between PA levels and mental health outcomes.

Properties

CAS No.

24472-57-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

5-pentylpyridine-2-carboxylic acid

InChI

InChI=1S/C11H15NO2/c1-2-3-4-5-9-6-7-10(11(13)14)12-8-9/h6-8H,2-5H2,1H3,(H,13,14)

InChI Key

BOHRWPVFCVAKKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

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